Methyl 5-methoxy-1-methyl-1h-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural features and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate hydrazine derivatives with esters or carboxylic acids. One common method includes the refluxing of phenyl hydrazine with dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane . This reaction proceeds under mild conditions and yields the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of transition-metal catalysts and photoredox reactions are some advanced methods employed in industrial settings to optimize the synthesis of pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazole.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .
Scientific Research Applications
Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions that influence its biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.
Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate:
Uniqueness
Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 5-methoxy-1-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-6(11-2)4-5(8-9)7(10)12-3/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKXTFAZNKXYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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